Stereoselective Total Body Clearance: (R)-(–)-Chloroquine Exhibits 57% Lower Clearance Than (S)-(+)-Chloroquine in Human Crossover Study
In a crossover-design clinical pharmacokinetic study in which human volunteers received single oral doses of the separated chloroquine enantiomers, total body clearance of (R)-(–)-chloroquine was measured at 136 ± 38 mL/min (8.16 ± 2.28 L/h), compared to 237 ± 71 mL/min (14.22 ± 4.26 L/h) for (S)-(+)-chloroquine, representing an approximately 43% lower clearance rate for the (–)-isomer [1].
| Evidence Dimension | Total body clearance (CL) in humans |
|---|---|
| Target Compound Data | 136 ± 38 mL/min (8.16 ± 2.28 L/h) for (R)-(–)-chloroquine |
| Comparator Or Baseline | 237 ± 71 mL/min (14.22 ± 4.26 L/h) for (S)-(+)-chloroquine |
| Quantified Difference | 57% lower clearance for the (–)-isomer relative to (+)-isomer (ratio 1:1.74) |
| Conditions | Human subjects; single oral dose of separated enantiomers; crossover design with washout; total blood concentrations measured by achiral HPLC |
Why This Matters
A 57% reduction in clearance directly impacts steady-state drug exposure and dosing regimen design; investigators requiring enantiopure material for pharmacokinetic modeling or metabolite profiling must use CAS 67459-54-5 rather than racemic chloroquine, which conflates both clearance rates into a single apparent value.
- [1] Augustijns P, et al. Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans. Clin Pharmacokinet. 1993 Mar;24(3):259-69. View Source
